1,3-benzodioxol-5-yl(2-furylmethyl)amine

Description

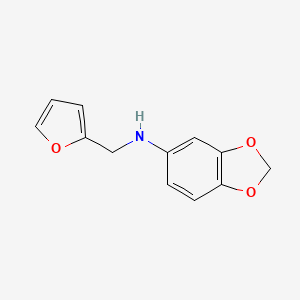

1,3-Benzodioxol-5-yl(2-furylmethyl)amine is a synthetic phenethylamine derivative characterized by a 1,3-benzodioxole ring linked to an amine group substituted with a furan-2-ylmethyl moiety. These compounds are part of a broader class of psychoactive substances that modulate serotonin (5-HT), dopamine (DA), and norepinephrine (NE) neurotransmission .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1,3-benzodioxol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-10(14-5-1)7-13-9-3-4-11-12(6-9)16-8-15-11/h1-6,13H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFBIPRUKQBNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities:

| Compound | Core Structure | Amine Substituent | Pharmacological Class |

|---|---|---|---|

| 1,3-Benzodioxol-5-yl(2-furylmethyl)amine | 1,3-Benzodioxole | 2-Furylmethylamine | Hypothesized entactogen |

| MBDB | 1,3-Benzodioxole | N-Methyl-2-butanamine | Entactogen |

| MDMA | 3,4-Methylenedioxyphenyl | N-Methyl-2-aminopropane | Entactogen/stimulant |

| MDA | 3,4-Methylenedioxyphenyl | 2-Aminopropane (primary amine) | Entactogen/hallucinogen |

| Eutylone | 1,3-Benzodioxole | β-Keto-N-ethylpentanamine | Synthetic cathinone |

Key Structural Insights :

- The 1,3-benzodioxole moiety is common to MBDB, eutylone, and the queried compound, enhancing serotonin receptor affinity compared to non-substituted amphetamines .

- The 2-furylmethyl substituent introduces a heterocyclic group, which may alter metabolic stability and receptor binding compared to alkylamine chains in MBDB or MDMA.

Pharmacological Comparisons

Serotonergic Activity

- MBDB : Potent serotonin releaser with minimal dopamine activity. In rats, MBDB increases extracellular 5-HT levels by 300–400% at 5 mg/kg, comparable to MDMA but with lower neurotoxicity .

- MDMA : Balanced 5-HT/DA release; induces euphoria and empathy but causes serotonergic depletion at high doses .

Neuroendocrine Effects

- MBDB and MDMA both elevate ACTH, corticosterone, and prolactin in rats, mediated via 5-HT2A/2C receptors. Fluoxetine (SSRI) pretreatment blocks these effects, confirming serotonergic mechanisms .

- Furylmethyl Analogue : Unstudied, but structural similarities suggest possible entactogen-like neuroendocrine profiles.

Behavioral Effects

- MBDB : Produces "gentle" entactogenic effects in humans, with introspection and empathy but less euphoria than MDMA .

- MDMA : Strong stimulant and prosocial effects, often leading to recreational abuse .

- Structural Inference : The furylmethyl group’s bulkiness may attenuate stimulant properties, as seen in MBDB vs. MDMA comparisons .

Metabolic and Toxicity Profiles

| Compound | Major Metabolic Pathways | Neurotoxicity Potential |

|---|---|---|

| MBDB | O-Dealkylation, glucuronidation | Low (mild 5-HT depletion) |

| MDMA | N-Demethylation, CYP2D6 oxidation | High (5-HT axon loss) |

| Eutylone | β-Keto reduction, N-dealkylation | Moderate (cardiotoxic) |

| Furylmethyl Analogue | Predicted: Furanyl oxidation to diketones | Unknown (possible hepatotoxicity) |

Metabolic Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.